Temazepam-D5
Overview
Description
Temazepam-d5: is an organic compound with the chemical formula C₁₆H₁₃ClN₂O₂. It belongs to the class of short-acting benzodiazepines and is clinically used to treat sleep disorders. Notably, it falls under the category of controlled psychotropic substances .
Mechanism of Action
Target of Action
Temazepam-D5, like many other benzodiazepines, acts as a modulator of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation .
Mode of Action
The interaction of this compound with its targets results in an enhancement of the inhibitory effect of GABA on neuronal excitability . This is achieved by increasing neuronal membrane permeability to chloride ions, leading to hyperpolarization (a less excitable state) and stabilization . This shift in chloride ions is the primary change resulting from the compound’s interaction with its targets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the inhibitory effect of GABA, this compound increases the influx of chloride ions into the neuron, which leads to hyperpolarization and results in decreased neuronal excitability . This action on the GABAergic system results in the drug’s sedative, hypnotic, skeletal muscle relaxant, anticonvulsant, and anxiolytic effects .
Pharmacokinetics
This compound is metabolized in the liver and undergoes phase II metabolism . Following administration, the time to peak serum concentration is approximately 1.2-1.6 hours . The drug is primarily excreted in the urine, with 80-90% of the dose appearing as inactive metabolites . The elimination half-life of this compound is between 3.5 and 18.4 hours .
Result of Action
The molecular and cellular effects of this compound’s action include sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action . These effects are primarily due to the enhancement of the inhibitory effect of GABA on neuronal excitability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that inhibit the enzymes involved in its metabolism, can affect the drug’s action and efficacy . Additionally, individual factors such as age, liver function, and genetic variations in metabolizing enzymes can also influence the drug’s pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes:: The synthesis of Temazepam-d5 involves several steps. While I don’t have access to proprietary industrial methods, I can describe the general synthetic route:
Starting Material: The precursor for this compound is temazepam (C₁₆H₁₃ClN₂O₂), a related compound.
Deuterium Labeling: Deuterium atoms (heavy hydrogen isotopes) are introduced at specific positions in the temazepam molecule to create this compound.
Purification: The labeled compound is purified to obtain high-purity this compound.
Industrial Production:: Industrial-scale production methods are proprietary, but pharmaceutical companies typically employ efficient and cost-effective processes to synthesize this compound.
Chemical Reactions Analysis
Reactions:: Temazepam-d5 can undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the compound.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituting specific atoms or groups can occur.
Oxidation: Reagents like peroxides or metal catalysts (e.g., OsO₄) are used under specific conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride) facilitate reduction.
Substitution: Halogens (e.g., Cl₂, Br₂) or other nucleophiles participate in substitution reactions.
Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehydrogenated forms.
Scientific Research Applications
Temazepam-d5 finds applications across various fields:
Chemistry: Used as an internal standard in quantitative analyses.
Biology: Studied in pharmacokinetics and metabolism research.
Medicine: Clinical toxicology, urine drug testing, and pain prescription monitoring.
Industry: Quality control in pharmaceutical manufacturing.
Comparison with Similar Compounds
Temazepam-d5’s uniqueness lies in its stable isotope labeling. Similar compounds include temazepam itself (without deuterium labeling) and other benzodiazepines used for similar purposes.
Properties
IUPAC Name |
7-chloro-3-hydroxy-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQDDYPDSLOBDC-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016153 | |
Record name | Temazepam-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-51-0 | |
Record name | Temazepam, (phenyl d5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136765510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temazepam-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-51-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMAZEPAM, (PHENYL D5)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K28RMB8E9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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